molecular formula C8H5FN2O3 B2542937 4-Fluoro-5-methoxy-2-nitrobenzonitrile CAS No. 2060006-03-1

4-Fluoro-5-methoxy-2-nitrobenzonitrile

Cat. No.: B2542937
CAS No.: 2060006-03-1
M. Wt: 196.137
InChI Key: PBNOIPMUEJPJGQ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-5-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

    Reduction: 4-Fluoro-5-methoxy-2-aminobenzonitrile.

    Substitution: 4-Methoxy-5-substituted-2-nitrobenzonitrile.

    Oxidation: 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-5-methoxy-2-nitrobenzonitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitrobenzonitrile
  • 4-Fluoro-5-methoxy-2-aminobenzonitrile
  • 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Comparison: 4-Fluoro-5-methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-8-2-5(4-10)7(11(12)13)3-6(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNOIPMUEJPJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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